[2-(Diethylamino)ethyl]thiourea
CAS No.: 66892-26-0
Cat. No.: VC8287069
Molecular Formula: C7H17N3S
Molecular Weight: 175.3 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Diethylamino)ethyl]thiourea - 66892-26-0](/images/structure/VC8287069.png)
Specification
CAS No. | 66892-26-0 |
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Molecular Formula | C7H17N3S |
Molecular Weight | 175.3 g/mol |
IUPAC Name | 2-(diethylamino)ethylthiourea |
Standard InChI | InChI=1S/C7H17N3S/c1-3-10(4-2)6-5-9-7(8)11/h3-6H2,1-2H3,(H3,8,9,11) |
Standard InChI Key | SEBCSPWHMFYMGA-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=S)N |
Canonical SMILES | CCN(CC)CCNC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
[2-(Diethylamino)ethyl]thiourea features a thiourea backbone (S=C(NH₂)₂) modified by a 2-(diethylamino)ethyl group. The diethylamino substituent enhances the molecule’s solubility in polar organic solvents such as ethanol and methanol, while the thiourea moiety contributes to its hydrogen-bonding capacity. Key physicochemical parameters include a boiling point range of 160–162°C and a refractive index (n₀²⁰) of 1.460–1.470 . The compound’s basicity, attributed to the tertiary amine group, enables protonation under acidic conditions, forming water-soluble salts.
Table 1: Physicochemical Properties of [2-(Diethylamino)ethyl]thiourea
Property | Value/Range |
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Molecular Formula | C₇H₁₇N₃S |
Molecular Weight | 175.3 g/mol |
Boiling Point | 160–162°C |
Refractive Index (n₀²⁰) | 1.460–1.470 |
Solubility | Ethanol, Methanol, DMSO |
Synthesis and Manufacturing Processes
The synthesis of [2-(Diethylamino)ethyl]thiourea primarily involves the reaction of diethylaminoethanol with thiourea precursors. A two-step process is commonly employed:
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Formation of Diethylaminochloroethane Hydrochloride:
Diethylaminoethanol reacts with thionyl chloride (SOCl₂) in benzene under reflux (60–75°C) to produce diethylaminochloroethane hydrochloride. This intermediate is isolated via cooling, filtration, and vacuum drying, achieving yields exceeding 90% . -
Thiourea Coupling:
Diethylaminochloroethane hydrochloride is reacted with thiourea in an aqueous medium at 60–80°C for 2–4 hours. Subsequent alkaline hydrolysis (pH 12–13) under reflux (110–120°C) generates the final product, which is purified via distillation . Alternative methods utilize carbon disulfide and diethylamine in alkaline conditions, producing thiourea derivatives through nucleophilic attack on the carbon disulfide electrophile.
Table 2: Comparative Synthesis Methods
Method | Reactants | Conditions | Yield |
---|---|---|---|
Chloride Intermediate | Diethylaminoethanol, SOCl₂ | Reflux, 60–75°C | 90% |
Direct Alkaline Route | Diethylamine, CS₂ | Alkaline, RT | 75–85% |
Analytical Characterization Techniques
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Infrared Spectroscopy (IR): The thiourea C=S stretch appears at 1250–1350 cm⁻¹, while N-H vibrations are observed near 3300 cm⁻¹.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show signals for diethylamino protons (δ 1.0–1.2 ppm, triplets) and ethylenic protons (δ 2.5–3.0 ppm, multiplets).
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Elemental Analysis: Confirms %C, %H, %N, and %S within ±0.3% of theoretical values.
Future Research Directions
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Structure-Activity Relationships: Modifying the diethylamino or thiourea groups to enhance bioactivity.
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Catalytic Applications: Testing efficacy in asymmetric syntheses and polymerizations.
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Toxicological Profiling: Assessing chronic toxicity and environmental impact.
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